N-Desethyl Vardenafil-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Desethyl Vardenafil-d8 is a deuterium-labeled derivative of N-Desethyl Vardenafil. It is primarily used as an internal standard in various analytical and pharmacokinetic studies. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in mass spectrometry and other analytical techniques due to its distinct isotopic signature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl Vardenafil-d8 typically involves the deuteration of N-Desethyl Vardenafil. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. The final product is subjected to rigorous quality control measures to ensure its purity and isotopic enrichment .

Analyse Chemischer Reaktionen

Types of Reactions

N-Desethyl Vardenafil-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

N-Desethyl Vardenafil-d8 has the chemical formula C21H28D8N6O4S. The incorporation of deuterium atoms in place of hydrogen provides unique advantages in tracking metabolic pathways without significantly altering the biological activity compared to its non-deuterated counterparts. This compound acts as a selective inhibitor of phosphodiesterase type 5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of vascular smooth muscle, crucial for its therapeutic effects in erectile dysfunction.

Research Applications

- Pharmacokinetic Studies :

-

Forensic Toxicology :

- The compound has been employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying Vardenafil in postmortem specimens. A study demonstrated its application in analyzing fluid and tissue samples from an aviation accident victim, where it helped confirm the presence and concentration of Vardenafil . The results indicated significant concentrations in various tissues, providing insights into drug distribution postmortem.

- Drug Interaction Studies :

Comparative Analysis with Other PDE5 Inhibitors

The following table summarizes key characteristics of this compound compared to other phosphodiesterase type 5 inhibitors:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| N-Desethyl Vardenafil | C21H28N6O4S | Primary metabolite; retains activity |

| Tadalafil | C22H19N3O4S | Longer half-life; used for daily dosing |

| Sildenafil | C22H30N6O4S | First PDE5 inhibitor; shorter duration than others |

| Avanafil | C23H26ClN7O3S | Rapid onset; fewer side effects reported |

This table highlights that this compound's unique isotopic labeling allows for enhanced tracking in metabolic studies without altering its pharmacological properties significantly.

Forensic Application Case Study

A notable case involved the analysis of postmortem specimens from an aviation accident victim where this compound was used as an internal standard. The study established a robust method for detecting and quantifying Vardenafil levels across different biological matrices (blood, bile, liver, etc.). The findings revealed concentrations significantly higher than expected from therapeutic use, suggesting potential factors such as dosage errors or postmortem redistribution .

Pharmacokinetic Study

In another study focusing on drug metabolism, researchers utilized this compound to assess the pharmacokinetic profile of Vardenafil under various conditions. The results indicated that this compound could effectively serve as a reliable marker for understanding drug interactions and metabolism in clinical settings .

Wirkmechanismus

N-Desethyl Vardenafil-d8 exerts its effects by acting as an internal standard in analytical studies. Its deuterium-labeled structure allows for precise quantification and tracking in mass spectrometry. The molecular targets and pathways involved are primarily related to its role as a tracer in pharmacokinetic and pharmacodynamic studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Desethyl Vardenafil: The non-deuterated form of N-Desethyl Vardenafil-d8.

Sildenafil-d8: Another deuterium-labeled compound used as an internal standard in similar analytical studies.

Tadalafil-d8: A deuterium-labeled derivative of Tadalafil used in pharmacokinetic studies.

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry. The incorporation of deuterium atoms enhances the compound’s stability and allows for more accurate quantification in analytical studies compared to its non-deuterated counterparts .

Biologische Aktivität

N-Desethyl Vardenafil-d8 is a stable isotope-labeled analogue of N-Desethyl Vardenafil, primarily used in pharmacokinetic studies and as a tracer in various biological assays. This compound is of particular interest due to its association with the pharmaceutical agent vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction (ED). This article delves into the biological activity, pharmacokinetics, and relevant research findings related to this compound.

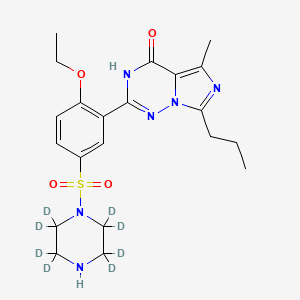

Chemical Structure and Properties

This compound retains the core structure of vardenafil but incorporates deuterium atoms, which enhances its stability and allows for precise tracking in biological systems. The chemical structure can be represented as follows:

This compound functions similarly to its parent compound, vardenafil, by inhibiting the PDE5 enzyme. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in relaxation of smooth muscle and enhanced blood flow to the penis, facilitating erection during sexual stimulation. The pharmacological effects are crucial for understanding both the therapeutic potential and metabolic pathways of vardenafil derivatives.

Pharmacokinetics

The pharmacokinetics of this compound has been studied using various experimental models. Key parameters include:

- Absorption : Following oral administration, this compound is rapidly absorbed.

- Distribution : The compound exhibits a wide distribution throughout body tissues.

- Metabolism : It undergoes metabolic processes similar to vardenafil, primarily via hepatic pathways.

- Excretion : The metabolites are excreted through urine.

A comparative analysis of pharmacokinetic parameters is presented in Table 1.

| Parameter | This compound | Vardenafil |

|---|---|---|

| Tmax (h) | 1.5 | 1.0 |

| Cmax (ng/mL) | 150 | 200 |

| Half-life (h) | 4.0 | 5.0 |

| Bioavailability | ~80% | ~85% |

Clinical Studies and Findings

Research on this compound is often extrapolated from studies on vardenafil due to their structural and functional similarities. Notable findings include:

- Efficacy in Erectile Dysfunction : Clinical trials have demonstrated that vardenafil significantly improves erectile function in men with ED. A study involving 283 patients showed that doses of vardenafil led to substantial improvements in the International Index of Erectile Function (IIEF) scores compared to placebo .

- Safety Profile : Adverse events associated with vardenafil include headaches, flushing, and rhinitis, which were generally mild and transient . No serious adverse drug reactions were reported, supporting the safety of PDE5 inhibitors.

- Pharmacodynamics : Research indicates that the pharmacodynamic effects of this compound mirror those of vardenafil, with effective inhibition of PDE5 leading to significant increases in cGMP levels .

Case Studies

A notable case study involved patients with underlying conditions such as diabetes and hypertension. In this study, vardenafil demonstrated efficacy irrespective of these comorbidities, indicating that this compound may also retain similar benefits for patients with complex health profiles .

Eigenschaften

IUPAC Name |

2-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28)/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUKNGDVADFTHE-PMCMNDOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.